molecular formula C4H8O3 B043128 2-Hydroxybutyric acid CAS No. 600-15-7

2-Hydroxybutyric acid

Cat. No. B043128
CAS RN: 600-15-7
M. Wt: 104.1 g/mol
InChI Key: AFENDNXGAFYKQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efficient synthesis of optically pure enantiomers of 2-HBA has been a focus of recent studies due to its industrial importance. A notable approach involves the cascade biosynthesis system in Escherichia coli, which co-expresses L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, and formate dehydrogenase to produce (S)-2-HBA from L-threonine. This method achieves a high titer and yield, highlighting the potential for large-scale production (Tian et al., 2021).

Scientific Research Applications

  • Impairment of Mitochondrial Energy Metabolism : 2-Hydroxybutyric acid inhibits CO2 production (30-70%) and lipid synthesis (20-45%) in rat brain in vitro, suggesting an impact on mitochondrial energy metabolism (Silva et al., 2001).

  • Biomarker for Early-Stage Lung Cancer Detection : It is identified as a plasma metabolite biomarker for the early detection of non-small cell lung cancer (Zhang et al., 2020).

  • Building Block for Polymer Synthesis : 2-HIBA is a potential building block for polymer synthesis, with possibilities for large-scale biosynthesis from renewable carbon (Rohwerder & Müller, 2010).

  • Therapeutic Potential in Ischemic States : D-beta-hydroxybutyric acid might offer therapeutic benefits by efficiently providing cellular energy in conditions like stroke, myocardial insufficiency, and others (Cahill, 2006).

  • Use in Anesthesia and Sedation : 4-Hydroxybutyric acid is used as an anesthetic, a sedative in Intensive Care Units, and as a hypnotic drug in psychiatry (Vree et al., 1978).

  • Increased Production in Diabetic Rats : It is formed in diabetic rats due to an increased NADH2/NAD ratio in the cytoplasm (Landaas, 1975).

  • Altered Amino Acid Metabolism : Following administration and intoxication with γ-hydroxybutyric acid, altered metabolism of amino acids has been observed (Seo et al., 2018).

  • Antitumor Antibiotics and Biodegradable Poly(this compound) : It's an important building block for antitumor antibiotics and biodegradable materials (Gao et al., 2012).

  • Presence in Human Amniotic Fluid : this compound has been identified in human amniotic fluid (Nicholls et al., 1976).

  • Industrial Applications : It is a key platform chemical in industrial applications like 1,4-butanediol and bioplastics production (Nguyen & Lee, 2021).

  • Treatment of Alcohol Withdrawal Syndrome : Gamma-hydroxybutyric acid (GHB) is effective in treating alcohol withdrawal syndrome and reducing alcohol consumption and craving (Beghe & Carpanini, 2000).

  • Microbial Production Advantages : Microbial production of this compound can decrease costs and increase supply chain security (Wackett, 2015).

  • Industrial Synthesis Potential : The efficient production of 2-HBA in Escherichia coli shows potential for synthesizing biodegradable materials and various medicines (Tian et al., 2021).

  • Association with Lactic Acidosis and Ketoacidosis : An increased NADH2/NAD ratio is crucial for the production of this compound in patients with lactic acidosis and ketoacidosis (Landaas & Pettersen, 1975).

  • Use in Clinical Applications : GHB is used for resuscitation, anesthesia, and addiction therapy, though its use in the United States is restricted to FDA-approved clinical trials for narcolepsy treatment (Li, Stokes & Woeckener, 1998).

  • Rewarding Properties and Alcohol/Opiate Withdrawal : GHB has rewarding properties and is used to alleviate alcohol and opiate withdrawal symptoms (Martellotta et al., 1997).

  • Poly(beta-hydroxybutyrate) Accumulation in Bacteria : Under feast/famine conditions, such as in wastewater treatment processes, Paracoccus pantotrophus accumulates poly(beta-hydroxybutyrate) (van Aalst-van Leeuwen et al., 1997).

  • Forensic Toxicology Analysis : A developed method for GHB analysis in dried blood and urine spots offers a rapid, precise, and accurate screening method in clinical and forensic toxicology (Saracino et al., 2015).

Mechanism of Action

Target of Action

2-Hydroxybutyric acid, also known as 2-HYDROXYBUTANOIC ACID, is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl . It is produced in mammalian tissues, principally hepatic, that catabolize L-threonine or synthesize glutathione .

Mode of Action

The compound’s interaction with its targets results in significant biochemical changes. Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine .

Biochemical Pathways

2-Hydroxybutyrate is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione . This process affects the glutathione synthesis pathway, which is crucial for maintaining the redox balance in the body and protecting cells from oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . These processes significantly impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. Chronic shifts in the rate of glutathione synthesis may be reflected by urinary excretion of 2-Hydroxybutyrate . Moreover, elevated serum α-hydroxybutyrate predicts worsening glucose tolerance , indicating its potential role as an early biomarker of insulin resistance in non-diabetic subjects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis . This suggests that the compound’s action may be modulated by the body’s metabolic state and the presence of oxidative stress.

Safety and Hazards

When handling 2-Hydroxybutyric acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove

Biochemical Analysis

Biochemical Properties

2-Hydroxybutyric acid is produced in mammalian tissues, principally hepatic, that catabolize L-threonine or synthesize glutathione . Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine . This compound is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione .

Cellular Effects

The circulating level of this compound in serum is significantly higher in multiple diseases, such as cancer and type 2 diabetes (T2D) . It serves as an important regulatory factor in a variety of diseases . In vitro experiments showed that this compound can inhibit oleic acid-induced triglyceride accumulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of gene expression by deacetylating lysine residues on histone and nonhistone proteins . It also plays a role in the regulation of lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, under metabolic stress conditions, the rate of hepatic glutathione synthesis can dramatically increase, leading to the release of this compound as a byproduct .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . It is also involved in the transmethylation pathway forming methionine and the transsulfuration pathway forming cystathionine .

properties

IUPAC Name

2-hydroxybutanoic acid
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InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
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InChI Key

AFENDNXGAFYKQO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O3
Source PubChem
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Related CAS

29433-86-1, 5094-24-6 (mono-hydrochloride salt)
Record name Butanoic acid, 2-hydroxy-, homopolymer
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Record name 2-Hydroxybutyric acid
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DSSTOX Substance ID

DTXSID8041903
Record name DL-2-Hydroxybutyric acid
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Molecular Weight

104.10 g/mol
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Physical Description

White or almost white crystals or powder; [TCI America MSDS]
Record name (1)-2-Hydroxybutyric acid
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CAS RN

600-15-7, 565-70-8
Record name 2-Hydroxybutyric acid
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Record name 2-Hydroxybutyric acid
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Record name DL-2-Hydroxybutyric acid
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Record name (±)-2-hydroxybutyric acid
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Record name 2-HYDROXYBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What diseases have been associated with altered levels of 2-hydroxybutyric acid?

A1: Research has linked altered this compound (2-HB) levels to several conditions, including:

  • Severe preeclampsia: Studies suggest 2-HB may be a key metabolite for distinguishing severe preeclampsia from healthy pregnancies, potentially aiding early diagnosis. []
  • Ulcerative colitis: 2-HB is among the significantly altered serum metabolites in patients with ulcerative colitis, potentially offering insights into the disease's pathophysiology and diagnostic potential. [, ]
  • Sepsis: 2-HB has been identified as a common differential metabolite between sepsis patients with different 7-day prognoses and PD-1 expression levels, suggesting its potential as a prognostic biomarker. []
  • Diabetic kidney disease: Higher urinary 2-HB levels are associated with a lower risk of albuminuria in youth-onset type 2 diabetes, possibly indicating a protective role against glomerular epithelial cell injury. []
  • Oral carcinogenesis: Studies on rats show that 2-HB levels decrease during the development of 4-nitroquinoline-1-oxide-induced oral cancer, highlighting its potential as a metabolic biomarker for early diagnosis. []
  • Lung cancer: 2-HB, along with other metabolites, shows promise as a potential serum diagnostic biomarker for lung cancer. []
  • Hepatocellular carcinoma: 2-HB, in combination with tryptophan and glutamine, forms a "serum biomarker model" with high accuracy in diagnosing hepatocellular carcinoma and distinguishing it from cirrhosis, even in cases with false-negative or false-positive alpha-fetoprotein results. []
  • Paraquat intoxication: 2-HB levels are significantly different between acute and chronic paraquat intoxication in mouse models, suggesting its utility as a potential biomarker for distinguishing the severity of intoxication. []
  • Community-acquired pneumonia: 2-HB is among the dysregulated serum metabolites in young patients with community-acquired pneumonia, demonstrating its potential diagnostic value for this condition. []
  • Acute-onset diffuse interstitial lung disease: In rheumatoid arthritis patients, 2-HB, alongside other metabolites, can distinguish between acute-onset diffuse interstitial lung disease and stable conditions, suggesting its potential as a biomarker for this complication. []
  • Pulmonary hypertension: 2-HB is one of the six plasma biomarkers identified in hypoxia-induced pulmonary hypertension in rats, providing insights into metabolic changes associated with the disease. []
  • Infant diet: Breastfeeding status at one year of age is associated with specific serum metabolites, including this compound, in both South Asian and white Caucasian infants, highlighting the impact of diet on the infant metabolome. []
  • Parkinson's Disease: 2-HB is one of the cardiac metabolites significantly altered in a rat model of Parkinson's Disease. Propolis treatment modulated the levels of 2-HB suggesting a potential cardioprotective effect. []

Q2: How does the timing of sample collection affect the interpretation of this compound levels?

A2: Diurnal patterns significantly influence circulating this compound (2-HB) concentrations. Standardizing the timing of sample collection is crucial for accurate interpretation in dietary studies. []

Q3: Can hair analysis be used to track exposure to environmental pollutants and the development of diseases like gestational diabetes mellitus (GDM)?

A3: Yes, hair analysis offers a unique approach to studying long-term exposure to environmental pollutants and their impact on health. The levels of certain metabolites in hair, including this compound, have been linked to air pollution exposure and the development of GDM, highlighting the potential of hair metabolomics in environmental health research. []

Q4: What is the primary metabolic pathway associated with this compound production?

A4: 2-HB is primarily synthesized as a byproduct of the threonine catabolic pathway.

Q5: How does this compound relate to glutathione metabolism?

A5: High-dose CMP33, a carboxymethyl polysaccharide derived from Poria cocos, influences this compound levels, which in turn interacts with glutathione metabolism. This interaction plays a role in the protective effects of CMP33 against inflammatory bowel disease. []

Q6: Can you elaborate on the connection between this compound and insulin resistance?

A6: Increasing levels of 2-HB are suggested as a potential early indicator of insulin resistance. Elevated 2-HB levels may be linked to the activation of alternative metabolic pathways during insulin resistance, leading to its increased synthesis as a coproduct of protein metabolism. []

Q7: How does this compound impact mitochondrial energy metabolism?

A7: 2-HB has been shown to inhibit CO2 production and lipid synthesis in rat brain cells, particularly affecting the mitochondrial fraction. These findings suggest that 2-HB impairs mitochondrial energy metabolism. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C4H8O3, and its molecular weight is 104.10 g/mol.

Q9: Are there different isomers of this compound?

A9: Yes, this compound exists as two enantiomers: (R)-2-hydroxybutyric acid and (S)-2-hydroxybutyric acid.

Q10: How can the enantiomers of this compound be separated and analyzed?

A10: Chiral separation techniques, such as gas chromatography or capillary electrophoresis with chiral selectors like cyclodextrin derivatives, are commonly employed to separate and analyze the enantiomers of this compound. [, ]

Q11: How is the biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, a unique component of butirosin antibiotics, achieved?

A11: The biosynthesis of (2R)-4-amino-2-hydroxybutyric acid (AHBA) in butirosin-producing bacteria, such as Bacillus circulans, involves a pathway where glutamate serves as the precursor. Decarboxylation of glutamate leads to the formation of 4-aminobutyric acid, which then undergoes further enzymatic modifications to yield AHBA. []

Q12: What is the therapeutic potential of this compound?

A12: While 2-HB is primarily recognized as a biomarker, further research is needed to determine its therapeutic potential. Understanding its role in various diseases might unveil novel therapeutic targets.

Q13: How can metabolomics contribute to personalized medicine approaches for diseases associated with this compound?

A13: Metabolomics holds promise for tailoring treatment strategies based on an individual's metabolic profile. By monitoring 2-HB levels and other relevant metabolites, clinicians could potentially adjust therapies to improve outcomes and minimize adverse effects.

Q14: What are the limitations of current research on this compound, and what are potential areas for future investigation?

A14: Current research on 2-HB faces challenges such as limited understanding of its specific mechanisms of action in different diseases and a lack of standardized protocols for sample collection and analysis.

    Q15: What is the role of this compound in the production of polylactic acid?

    A15: this compound is an impurity that can negatively impact the quality of polylactic acid (PLA) and lactide, a precursor to PLA. By minimizing the concentration of this compound in the lactic acid feedstock, the resulting PLA exhibits superior physical properties, including higher average molecular weight, reduced heat weight loss rate, and improved color. []

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